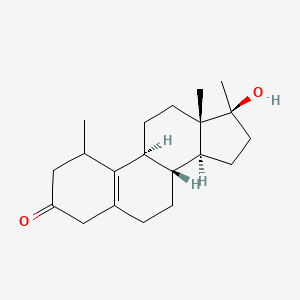![molecular formula C11H11BrN2 B1221621 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline CAS No. 61938-84-9](/img/structure/B1221621.png)
7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
概要
説明
ML142は、サザンリサーチインスティテュートによって開発された低分子医薬品です。現在、前臨床段階にあり、感染症、神経系疾患などの治療における潜在的な治療効果について調査が進められています。 その有効な適応症の1つは、西ナイル熱です .
2. 製法
合成経路と反応条件: ML142の合成には、鍵となる中間体の形成とその後の特定の条件下での反応など、複数のステップが含まれます。詳細な合成経路と反応条件は、機密情報であり、公表されていません。低分子医薬品の一般的な合成方法は、多くの場合、以下を含む:
中間体の形成: アルキル化、アシル化、環化などの反応が含まれる場合があります。
精製: 再結晶、クロマトグラフィー、蒸留などの手法を使用して、中間体および最終生成物を精製します。
最終組み立て: 最終段階には、多くの場合、カップリング反応、脱保護、精製が含まれており、目的の化合物を得ます。
工業生産方法: ML142のような低分子医薬品の工業生産では、通常、収率と純度を最大限に高めるために、最適化された反応条件を用いて、大規模な合成が行われます。これには、以下が含まれます:
バッチ処理: 大量の反応物をバッチ処理して、化合物を製造します。
連続フロー処理: 反応物を反応器に連続的に供給し、生成物を連続的に除去することで、より効率的でスケーラブルな生産が可能になります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ML142 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for small molecule drugs often involve:
Formation of intermediates: This can include reactions such as alkylation, acylation, or cyclization.
Purification: Techniques such as recrystallization, chromatography, or distillation are used to purify the intermediates and final product.
Final assembly: The final steps often involve coupling reactions, deprotection, and purification to obtain the desired compound.
Industrial Production Methods: Industrial production of small molecule drugs like ML142 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch processing: Large quantities of reactants are processed in batches to produce the compound.
Continuous flow processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production.
化学反応の分析
反応の種類: ML142は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: 酸素の導入または水素の除去。
還元: 水素の付加または酸素の除去。
置換: 1つの官能基を別の官能基で置き換える。
カップリング反応: 炭素-炭素結合または炭素-ヘテロ原子結合の形成。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン化物、求核剤。
カップリング試薬: パラジウム触媒、銅触媒。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりケトンまたはアルデヒドが生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります。
4. 科学研究への応用
化学: 化学反応とメカニズムを研究するためのツール化合物として使用されます。
生物学: 生物学的経路と細胞プロセスへの影響について調査されています。
医学: 感染症や神経系疾患の治療における潜在的な治療効果があります。
産業: 新薬や治療薬の開発に使用されます。
科学的研究の応用
Chemistry: Used as a tool compound to study chemical reactions and mechanisms.
Biology: Investigated for its effects on biological pathways and cellular processes.
Medicine: Potential therapeutic applications in treating infectious diseases and nervous system disorders.
Industry: Used in the development of new drugs and therapeutic agents.
作用機序
ML142の作用機序は、特定の分子標的や経路との相互作用を伴います。正確な標的は完全に明らかにされていませんが、感染症や神経系疾患に関与する経路に影響を与えることが知られています。 この化合物は、特定の酵素、受容体、またはシグナル伝達経路を阻害または活性化し、その治療効果をもたらす可能性があります .
類似化合物との比較
ML142は、同様の経路を標的とするか、同様の治療効果を持つ他の低分子医薬品と比較することができます。類似の化合物には、以下が含まれます。
ML141: 同様の治療効果を持つ別の低分子医薬品。
CID-2950007: 類似の化学構造と生物活性を持つ化合物。
ML142の独自性: ML142は、その独特の分子構造と、西ナイル熱を含むさまざまな疾患を治療する可能性があることから、ユニークです。 サザンリサーチインスティテュートによる開発と現在の前臨床段階は、新規治療薬としての可能性を示しています .
特性
IUPAC Name |
7-bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-9-3-4-10-8(6-9)7-14-5-1-2-11(14)13-10/h3-4,6H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRIYMMZXPUXNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(CN2C1)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358975 | |
| Record name | 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61938-84-9 | |
| Record name | 7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxoethyl]amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid ethyl ester](/img/structure/B1221538.png)

![N-[1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]benzenesulfonamide](/img/structure/B1221541.png)
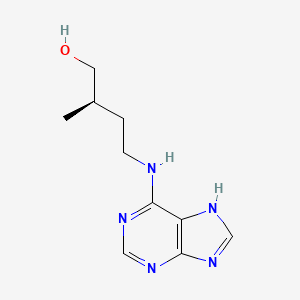
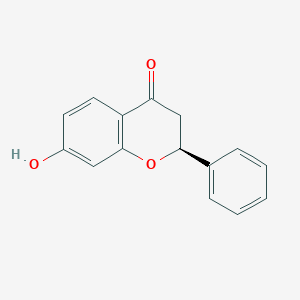
![(1R,5S,9R)-3,12-dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1221545.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-acrylamide](/img/structure/B1221548.png)

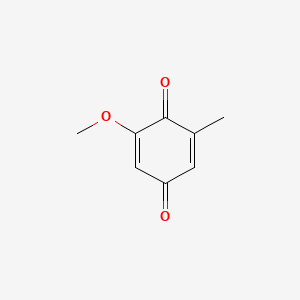

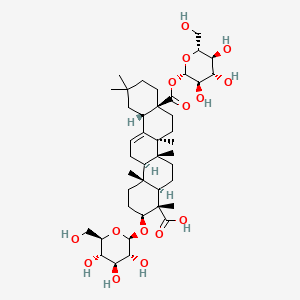
![(2-Amino-3-phenyl-bicyclo[2.2.1]hept-2-YL)-phenyl-methanone](/img/structure/B1221559.png)
